Cas no 2228152-07-4 (2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol)

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol is a bicyclic thiol compound featuring a 7-oxabicyclo[2.2.1]heptane (oxanorbornane) core structure with an ethanethiol substituent. This molecule combines the rigidity of the norbornane framework with the reactivity of a thiol group, making it a versatile intermediate in organic synthesis and materials science. The oxabicyclic scaffold enhances steric and electronic properties, while the thiol functionality allows for selective conjugation or polymerization applications. Its structural stability and functional group reactivity make it suitable for use in crosslinking agents, polymer modifiers, or as a building block in pharmaceutical and agrochemical synthesis. The compound’s unique geometry may also facilitate stereoselective reactions in complex molecular architectures.
2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol structure
2228152-07-4 structure
Product Name:2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol
CAS No:2228152-07-4
MF:C8H14OS
MW:158.261161327362
CID:6352271
PubChem ID:165614362
Update Time:2025-05-21

2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol
    • EN300-1754121
    • 2-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol
    • 2228152-07-4
    • Inchi: 1S/C8H14OS/c10-4-3-6-5-7-1-2-8(6)9-7/h6-8,10H,1-5H2
    • InChI Key: MVBIGZUSHOZWAH-UHFFFAOYSA-N
    • SMILES: SCCC1CC2CCC1O2

Computed Properties

  • Exact Mass: 158.07653624g/mol
  • Monoisotopic Mass: 158.07653624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 10.2Ų

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2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol Related Literature

Additional information on 2-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1-thiol

Compound 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol (CAS No: 2228152-07-4)

The compound 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol, identified by the CAS number 2228152-07-4, is a unique organic sulfur-containing molecule with a bicyclic structure. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmacology, and advanced chemical synthesis. The molecule's structure consists of a bicyclo[7-Oxabicyclo[2.2.1]heptane] framework, which is fused with an ethane-thiol group, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of bicyclic systems in organic chemistry, particularly in the development of bioactive compounds and advanced materials. The presence of the thiol (-SH) group in this compound introduces unique reactivity and functionality, enabling it to participate in various chemical reactions such as thiol-ene coupling, click chemistry, and other sulfur-based transformations. These reactions are pivotal in the synthesis of complex molecules and functional materials.

In terms of synthesis, researchers have explored innovative methods to construct the bicyclic framework of this compound. One notable approach involves the use of ring-closing metathesis (RCM) followed by oxidative thiolation to introduce the ethane-thiol group. This method not only enhances the efficiency of synthesis but also opens up possibilities for scaling up production for industrial applications.

The compound's properties make it an attractive candidate for applications in drug discovery. The bicyclic structure provides rigidity and stability, which are desirable traits for drug molecules as they often improve bioavailability and pharmacokinetic profiles. Additionally, the thiol group can act as a reactive handle for further functionalization, allowing researchers to attach various bioactive moieties or targeting ligands.

In materials science, this compound has shown promise as a precursor for the synthesis of advanced polymers and coatings. The sulfur atom's ability to form strong bonds with metals and other elements makes it suitable for applications in adhesives, lubricants, and electronic materials. Recent advancements in polymer chemistry have demonstrated how such molecules can be used to create self-healing polymers or stimuli-responsive materials.

The environmental impact of this compound is another area of interest. Researchers are investigating its biodegradability and toxicity profiles to ensure that its use aligns with sustainable chemical practices. Preliminary studies suggest that the compound exhibits low toxicity under standard conditions, making it a safer alternative to some traditional chemicals used in similar applications.

In conclusion, Compound 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol (CAS No: 2 ) represents a versatile and multifunctional molecule with a wide range of potential applications across various industries. Its unique structure and reactivity make it an invaluable tool for chemists and material scientists seeking to develop innovative solutions to modern challenges.

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